molecular formula C6H4BrIN4 B8566962 1-Bromo-3-iodo-imidazo[1,5-a]pyrazin-8-ylamine

1-Bromo-3-iodo-imidazo[1,5-a]pyrazin-8-ylamine

Cat. No. B8566962
M. Wt: 338.93 g/mol
InChI Key: MLJPPDRNQDMCDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08481733B2

Procedure details

To a stirred solution of 1-bromo-8-chloro-3-iodo-imidazo[1,5-a]pyrazine (250.00 mg, 0.696 mmol) in i-PrOH (8 mL) in a Parr bomb was added 7 mL ammonia in water (35%). The resulting solution was stirred at 95° C. overnight. The solvent was removed under reduced pressure and the crude material was passed through a short silica gel column (5% MeOH in DCM as eluent). The fractions were collected and combined, solvent was removed under reduced pressure to give a residue which was used in next step without further purification. MS (ES+): m/z: 338.80, 340.81 [MH+]. HPLC: tR=1.64 min (OpenLynx: polar—5 min).
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:3]=[C:4]([I:12])[N:5]2[CH:10]=[CH:9][N:8]=[C:7](Cl)[C:6]=12.[NH3:13]>CC(O)C.O>[Br:1][C:2]1[N:3]=[C:4]([I:12])[N:5]2[CH:10]=[CH:9][N:8]=[C:7]([NH2:13])[C:6]=12

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
BrC=1N=C(N2C1C(=NC=C2)Cl)I
Name
Quantity
7 mL
Type
reactant
Smiles
N
Name
Quantity
8 mL
Type
solvent
Smiles
CC(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at 95° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The fractions were collected
CUSTOM
Type
CUSTOM
Details
solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a residue which
CUSTOM
Type
CUSTOM
Details
was used in next step without further purification
CUSTOM
Type
CUSTOM
Details
HPLC: tR=1.64 min (OpenLynx: polar—5 min)
Duration
5 min

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
BrC=1N=C(N2C1C(=NC=C2)N)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.